Cas no 898758-59-3 (Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate)

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate is a synthetic ester compound featuring a 3,5-dimethoxyphenyl ketone moiety linked to an ethyl butyrate group. This intermediate is valued for its role in organic synthesis, particularly in the preparation of pharmaceuticals, fragrances, and fine chemicals. The dimethoxy substitution enhances its reactivity in electrophilic aromatic substitution and condensation reactions, while the ester group offers versatility for further functionalization. Its well-defined structure ensures consistent performance in multi-step syntheses. The compound is typically characterized by high purity and stability, making it suitable for research and industrial applications requiring precise molecular building blocks. Proper handling under standard laboratory conditions is recommended.
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate structure
898758-59-3 structure
商品名:Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
CAS番号:898758-59-3
MF:C14H18O5
メガワット:266.29000
MDL:MFCD02261487
CID:994015
PubChem ID:24727609

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate 化学的及び物理的性質

名前と識別子

    • ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutanoate
    • ETHYL 4-(3,5-DIMETHOXYPHENYL)-4-OXOBUTYRATE
    • AKOS010910281
    • ETHYL4-(3,5-DIMETHOXYPHENYL)-4-OXOBUTYRATE
    • 898758-59-3
    • DTXSID30645827
    • MFCD02261487
    • Benzenebutanoic acid, 3,5-dimethoxy-γ-oxo-, ethyl ester
    • Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
    • MDL: MFCD02261487
    • インチ: InChI=1S/C14H18O5/c1-4-19-14(16)6-5-13(15)10-7-11(17-2)9-12(8-10)18-3/h7-9H,4-6H2,1-3H3
    • InChIKey: PDBKOUCFPXIPOD-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)CCC(=O)C1=CC(=CC(=C1)OC)OC

計算された属性

  • せいみつぶんしりょう: 266.11500
  • どういたいしつりょう: 266.11542367g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 8
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • PSA: 61.83000
  • LogP: 2.22980

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate セキュリティ情報

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB368048-1 g
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate; 97%
898758-59-3
1g
€675.10 2022-06-10
Fluorochem
208060-5g
ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
898758-59-3 97%
5g
£1753.00 2022-03-01
Fluorochem
208060-2g
ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
898758-59-3 97%
2g
£716.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1783660-1g
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
898758-59-3 98%
1g
¥18501.00 2024-04-26
Ambeed
A560523-1g
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
898758-59-3 95+%
1g
$385.0 2024-04-16
TRC
E102815-250mg
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
898758-59-3
250mg
$ 440.00 2022-06-05
TRC
E102815-500mg
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
898758-59-3
500mg
$ 735.00 2022-06-05
Fluorochem
208060-1g
ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate
898758-59-3 97%
1g
£424.00 2022-03-01
abcr
AB368048-2g
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate, 97%; .
898758-59-3 97%
2g
€1209.10 2024-04-16
abcr
AB368048-2 g
Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate; 97%
898758-59-3
2g
€1,102.80 2022-06-10

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrate 関連文献

Ethyl 4-(3,5-dimethoxyphenyl)-4-oxobutyrateに関する追加情報

Ethyl 4-(3,5-Dimethoxyphenyl)-4-Oxobutyrate: A Comprehensive Overview

Ethyl 4-(3,5-Dimethoxyphenyl)-4-Oxobutyrate, with the CAS number 898758-59-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a 4-oxobutyrate moiety attached to a 3,5-dimethoxyphenyl group via an ethyl ester linkage. The presence of the dimethoxyphenyl group suggests potential bioactivity, particularly in contexts where phenolic moieties are known to exert antioxidant or anti-inflammatory effects.

Recent studies have highlighted the potential of Ethyl 4-(3,5-Dimethoxyphenyl)-4-Oxobutyrate in drug discovery and development. Researchers have explored its ability to modulate cellular pathways involved in inflammation and oxidative stress. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity in vitro, potentially through inhibition of cyclooxygenase (COX) enzymes. This finding aligns with the broader trend of exploring phenolic compounds for their therapeutic potential.

The synthesis of Ethyl 4-(3,5-Dimethoxyphenyl)-4-Oxobutyrate typically involves multi-step organic reactions, often starting from readily available aromatic precursors. The introduction of the dimethoxyphenyl group is achieved through Friedel-Crafts alkylation or similar methods, followed by esterification to yield the final product. The compound's stability and solubility properties make it suitable for various applications in chemical research and pharmaceutical development.

From an analytical standpoint, Ethyl 4-(3,5-Dimethoxyphenyl)-4-Oxobutyrate has been extensively characterized using modern spectroscopic techniques such as NMR and MS. These analyses confirm the compound's structure and purity, which are critical for its use in preclinical studies. Furthermore, computational modeling studies have provided insights into its pharmacokinetic profile, suggesting favorable absorption and distribution properties.

In terms of applications, Ethyl 4-(3,5-Dimethoxyphenyl)-4-Oxobutyrate holds promise as a lead compound for the development of novel therapeutic agents targeting chronic inflammatory diseases. Its ability to scavenge free radicals and inhibit pro-inflammatory cytokines makes it a valuable candidate for further investigation. Ongoing research is focused on optimizing its bioavailability and assessing its efficacy in animal models of inflammation.

It is also worth noting that Ethyl 4-(3,5-Dimethoxyphenyl)-4-Oxobutyrate contributes to the growing body of knowledge on phenolic esters as bioactive molecules. Its structure-function relationship provides valuable insights into how modifications to the dimethoxyphenyl group or the ester moiety can influence biological activity. This understanding is crucial for designing more potent and selective derivatives in the future.

In conclusion, Ethyl 4-(3,5-Dimethoxyphenyl)-4-Oxobutyrate represents a compelling example of how structural complexity can translate into functional diversity in organic compounds. With its unique combination of a dimethoxyphenyl group and an oxobutyrate ester, this compound continues to be a focal point for researchers seeking innovative solutions in drug discovery and chemical synthesis.

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Amadis Chemical Company Limited
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